2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-acetamide
Description
2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-acetamide (CAS: 1354017-98-3) is a chiral acetamide derivative characterized by a pyrrolidine ring substituted with a benzyl group at the 1-position and an isopropyl group attached to the acetamide nitrogen. Its molecular weight is 223.34 g/mol .
Properties
IUPAC Name |
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-14(2)20(17(21)11-18)13-16-9-6-10-19(16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,18H2,1-2H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFUMUUQHRXSHW-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Pyrrolidine Core Synthesis
The pyrrolidine scaffold is typically derived from L-proline or through cyclization of γ-aminobutyraldehyde derivatives. A Zr-catalyzed method for synthesizing N-acyl α-aminoaldehydes (as reported in) provides a pathway to chiral intermediates. For example, N-acyl amino acids (e.g., N-Boc-phenylalanine) are converted to imidazolides using 1,1′-carbonyldiimidazole (CDI), followed by reduction with diisobutylaluminum hydride (DIBAL-H) to yield α-aminoaldehydes.
Benzylation of the Pyrrolidine Nitrogen
Benzylation is achieved via nucleophilic substitution or reductive amination. A patent-derived method () describes benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 12 hours, achieving >90% conversion.
Synthesis of 2-Amino-N-Isopropyl-Acetamide
Amide Bond Formation Strategies
The 2-aminoacetamide moiety is synthesized through coupling of glycine derivatives with isopropylamine. A surfactant-mediated aqueous method () using TPGS-750-M (2 wt% in H₂O) enables efficient amidation under mild conditions:
Protection and Deprotection of the Amino Group
The primary amino group in glycine is protected as a tert-butoxycarbonyl (Boc) derivative before amidation. Deprotection is performed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine for subsequent reactions.
Coupling of Pyrrolidine and Acetamide Moieties
Activation of the Carboxylic Acid
The carboxylic acid group of 2-amino-N-isopropyl-acetamide is activated using carbodiimides (e.g., EDC) or thioesters. A patent () highlights the use of di-2-pyridyldithiocarbonate (DPDTC) for in situ activation, enabling coupling at ambient temperature.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Neuropharmacology
Research indicates that this compound may exhibit significant neuropharmacological effects. In one study, its administration in rodent models resulted in reductions in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders. Behavioral assays demonstrated improved locomotion and reduced anxious postures, indicating its possible role as an anxiolytic agent.
Antimicrobial Activity
In vitro tests have shown that 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-acetamide inhibits the growth of Staphylococcus aureus at concentrations ranging from 50 to 100 μM. This suggests its potential as an antimicrobial agent, warranting further investigation into its efficacy against various pathogens.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals or specialty chemicals. The synthetic routes often involve reactions with alkylating agents to form derivatives with enhanced biological activities.
Neuropharmacological Study
A detailed study involving rodent models demonstrated that administration of this compound resulted in significant behavioral changes indicative of reduced anxiety. The results suggested that this compound could be a candidate for developing new anxiolytic drugs.
Antimicrobial Assessment
In vitro assessments showed that the compound effectively inhibited Staphylococcus aureus growth, indicating its potential use in developing new antimicrobial therapies. Further studies are necessary to evaluate its effectiveness against a broader range of bacterial strains.
Mechanism of Action
The mechanism of action of 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins, potentially modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Trifluoroethyl (CF₃) and arylsulfinyl groups introduce polarity, favoring solubility and target-specific interactions (e.g., bacterial LeuRS inhibition) .
Steric and Stereochemical Effects: The (S)-configuration at the pyrrolidine ring may optimize binding to chiral biological targets, such as G-protein-coupled receptors or synthetases .
Functional Group Reactivity: The amino group (C2) in the target compound enables hydrogen bonding, critical for enzyme inhibition. In contrast, the chloro group in the analog () allows for further derivatization via nucleophilic substitution .
Biological Activity
2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-acetamide, also known by its chemical formula C20H33N3O, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H33N3O
- CAS Number : 1354026-74-6
- Structure : The compound features a pyrrolidine ring, a benzyl group, and an isopropyl acetamide moiety, contributing to its unique biological profile.
The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes in the body. The compound has been studied for its potential effects on neurotransmitter systems and other cellular pathways.
Neuropharmacological Effects
The compound's structural characteristics position it as a candidate for neuropharmacological applications. Related compounds have shown promise in modulating neurotransmitter systems, particularly in the context of cognitive disorders such as Alzheimer's disease. A series of benzylated pyrrolidine derivatives demonstrated significant anti-Alzheimer's activity in preclinical models, suggesting that similar structures could yield beneficial effects in cognitive enhancement or neuroprotection .
Case Studies and Research Findings
- Antibacterial Studies : A study investigating pyrrole benzamide derivatives found that they exhibited potent antibacterial activity, which could be extrapolated to similar compounds like this compound .
- Neuroprotective Potential : Research on N-benzylated (pyrrolidin-2-one) derivatives revealed their efficacy against neurodegenerative conditions, indicating that modifications to the pyrrolidine structure can enhance neuroprotective properties .
- Receptor Interactions : Compounds with similar structural motifs have been shown to act as high-affinity ligands for various receptors, including melanin-concentrating hormone receptor 1 (MCHr1), which plays a role in energy homeostasis and appetite regulation .
Data Table: Comparison of Biological Activities
Q & A
Q. Basic
- Purity Analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 220–254 nm). Aim for ≥95% purity.
- Structural Confirmation :
- NMR Spectroscopy : Assign peaks for benzyl (δ 7.2–7.4 ppm), pyrrolidine (δ 1.5–3.5 ppm), and isopropyl groups (δ 1.0–1.2 ppm).
- HRMS : Verify molecular ion ([M+H]⁺) matches theoretical mass (C₁₈H₂₈N₃O₂: ~318.22 g/mol) .
What safety protocols are critical for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 mask) if handling powders.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors/dust.
- Spill Management : Collect solid residues with absorbent pads and dispose as hazardous waste. Avoid aqueous drainage .
How can enantiomeric purity be ensured during synthesis?
Q. Advanced
- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-proline derivatives) or asymmetric catalysis (e.g., BINAP-Ru complexes) during key steps.
- Analytical Validation :
- Chiral HPLC : Utilize a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers.
- Optical Rotation : Compare observed [α]₂₀ᴅ with literature values for the (S)-configured product .
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Assay Validation :
- Use standardized cell lines (e.g., HEK293 for receptor studies) and include positive/negative controls.
- Cross-validate with orthogonal methods (e.g., surface plasmon resonance vs. enzymatic assays).
- Stereochemical Integrity : Re-test the compound after chiral purification to rule out racemization artifacts.
- Meta-Analysis : Compare results with structurally related pyrrolidine-based inhibitors (e.g., acetylglucosaminidase inhibitors) .
What methodologies support structure-activity relationship (SAR) studies?
Q. Advanced
- Analog Synthesis : Modify substituents (e.g., benzyl → substituted aryl, isopropyl → cyclopropyl) to probe steric/electronic effects.
- Biological Testing : Screen analogs in dose-response assays (IC₅₀/EC₅₀ determination) against target enzymes (e.g., proteases, kinases).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide rational design .
How to optimize reaction yields in large-scale synthesis?
Q. Advanced
- Process Chemistry :
- Replace batch reactions with flow chemistry for improved heat/mass transfer.
- Optimize stoichiometry (e.g., 1.2 eq. acetyl chloride) and solvent (e.g., dichloromethane vs. THF).
- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
